2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Overview
Description
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group attached to the second position and a phenyl group attached to the fifth position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic aldehydes, followed by chloromethylation. The reaction conditions often require the use of acidic catalysts such as zinc chloride or hydrochloric acid to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, cyclization, and chloromethylation, followed by purification through methods like chromatography or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Electrophilic Substitution: The phenyl group attached to the thiadiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Electrophilic Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products:
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl group contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-thiadiazole
Comparison: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl or ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLQRJGNGUAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501002 | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70390-94-2 | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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